molecular formula C9H9ClN4 B1492106 4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine CAS No. 2098088-31-2

4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine

Cat. No. B1492106
CAS RN: 2098088-31-2
M. Wt: 208.65 g/mol
InChI Key: YWYNMYXGTIMMEM-UHFFFAOYSA-N
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Description

“4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine” is a compound that belongs to the pyrimidine class . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of “4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine” involves a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .


Molecular Structure Analysis

The structure of the synthesized compound was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy, mass-spectrometry, and X-ray analysis .


Chemical Reactions Analysis

The chemical reaction of “4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine” involves the nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine, which produces selectively 4-substituted product, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .


Physical And Chemical Properties Analysis

The compound “4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine” has a molecular weight of 180.6 .

Scientific Research Applications

1. Tautomeric Forms and Molecular Recognition in Drug Action

Pyrimidines, including derivatives like 4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine, play a crucial role in biology and medicine. Their significance is highlighted in their presence in DNA bases and the dependency of pharmaceuticals' targeted action on molecular recognition processes involving hydrogen bonding. Specifically, different tautomeric forms of aminopyrimidine cations, akin to the 4-chloro derivative, demonstrate varied hydrogen bonding and crystalline structures, impacting their pharmaceutical applications (Rajam et al., 2017).

2. Synthesis and Potential Pharmacological Properties

The synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a close derivative, underlines its role as an intermediate for other disubstituted pyrimidines. These compounds may possess useful pharmacological properties, indicating the potential of the 4-chloro derivative in drug development (Ogurtsov & Rakitin, 2021).

3. Role in Antibacterial and Anticancer Research

Innovative pyrazolo[1,5-a]pyrimidine derivatives, related to the 4-chloro compound, have been synthesized and characterized with antibacterial activity. The exploration of their interactions with plasma proteins like bovine serum albumin (BSA) offers insights into their potential medical applications, including as antibacterial and anticancer agents (He et al., 2020).

4. Anticonvulsant and Tranquilizer Properties

Compounds similar to 4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine, specifically condensed thienopyrimidines, have been developed and evaluated for their anticonvulsant and tranquilizer properties. This research broadens the understanding of such compounds' potential therapeutic uses in neurology and psychiatry (Oganisyan et al., 2007).

5. Potential in Antiviral Research

Investigations into 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines, which share structural similarities with the 4-chloro derivative, have unveiled their notable antiviral properties. This research contributes to the understanding of pyrimidines as valuable candidates in antiviral drug discovery, with applications in diseases like measles (Munier-Lehmann et al., 2015).

Mechanism of Action

While the specific mechanism of action for “4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine” is not provided in the search results, pyrimidines in general have been known to exhibit various biological activities, including antiviral and analgesic activity, treatment of male erectile dysfunction and hyperuricemia, prevention of gout, and many others .

Safety and Hazards

The safety information for “4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine” indicates that it has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302, H312, H315, and H319. The precautionary statements include P271, P260, and P280 .

properties

IUPAC Name

4-chloro-6-(2,5-dimethylpyrazol-3-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4/c1-6-3-8(14(2)13-6)7-4-9(10)12-5-11-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYNMYXGTIMMEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=CC(=NC=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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